molecular formula C22H24ClNO B13160525 2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one hydrochloride

2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one hydrochloride

Cat. No.: B13160525
M. Wt: 353.9 g/mol
InChI Key: JPATUDRDKCLPTI-CRDKNBMZSA-N
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Description

2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-onehydrochloride is a synthetic compound known for its role as an inhibitor of dual-specificity phosphatase 6 (DUSP6).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-onehydrochloride typically involves the condensation of benzaldehyde with cyclohexylamine and indanone under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The compound exerts its effects by inhibiting dual-specificity phosphatase 6 (DUSP6), which is a negative regulator of the MAPK/ERK signaling pathway. By inhibiting DUSP6, the compound enhances the activity of ERK1/2, leading to increased cellular responses such as proliferation and differentiation. This mechanism is particularly relevant in cancer research, where modulation of the MAPK/ERK pathway can influence tumor growth and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24ClNO

Molecular Weight

353.9 g/mol

IUPAC Name

(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride

InChI

InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H/b20-15-;

InChI Key

JPATUDRDKCLPTI-CRDKNBMZSA-N

Isomeric SMILES

C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C\C4=CC=CC=C4.Cl

Canonical SMILES

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl

Origin of Product

United States

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